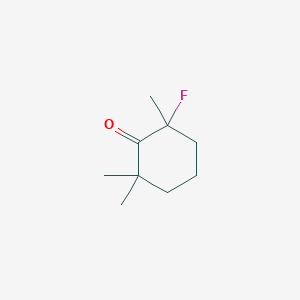

2-Fluoro-2,6,6-trimethylcyclohexan-1-one

Description

2-Fluoro-2,6,6-trimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones It is characterized by the presence of a fluorine atom and three methyl groups attached to the cyclohexane ring

Properties

Molecular Formula |

C9H15FO |

|---|---|

Molecular Weight |

158.21 g/mol |

IUPAC Name |

2-fluoro-2,6,6-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H15FO/c1-8(2)5-4-6-9(3,10)7(8)11/h4-6H2,1-3H3 |

InChI Key |

XCCNEYHYEHDTMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1=O)(C)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one typically involves the fluorination of 2,6,6-trimethylcyclohexanone. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2,6,6-trimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-2,6,6-trimethylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

2,2,6-Trimethylcyclohexanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Fluorocyclohexanone: Similar structure but without the additional methyl groups, leading to variations in its applications and reactivity.

Biological Activity

2-Fluoro-2,6,6-trimethylcyclohexan-1-one is a fluorinated ketone that has garnered attention in recent years due to its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance biological activity compared to their non-fluorinated counterparts. This article reviews the biological activity of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one, focusing on its antimicrobial and antitumor properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H15FO |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 2-Fluoro-2,6,6-trimethylcyclohexan-1-one |

| CAS Number | [Not available in sources] |

Antimicrobial Properties

Research indicates that 2-Fluoro-2,6,6-trimethylcyclohexan-1-one exhibits notable antimicrobial activity. In a study assessing various fluorinated compounds against bacterial strains such as Staphylococcus aureus, this compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) was found to be comparable to other known antimicrobial agents.

Table 1: Antimicrobial Activity of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antitumor Properties

In addition to its antimicrobial effects, 2-Fluoro-2,6,6-trimethylcyclohexan-1-one has been studied for its potential antitumor activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Case Study: Antitumor Activity

A study evaluated the effects of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across several types of cancer cells.

Table 2: Antitumor Activity Results

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis observed |

The biological activity of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one is attributed to its ability to interact with various biological targets. The presence of fluorine enhances lipophilicity and stability against metabolic degradation. It may act through:

- Nucleophilic Attack : The carbonyl group can undergo nucleophilic attack by cellular nucleophiles.

- Membrane Disruption : The compound may integrate into lipid membranes, altering their integrity and function.

- Signal Pathway Modulation : It could influence signaling pathways involved in cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.